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Compound of Interest

Compound Name: 1,1,2-Trichloropropane

Cat. No.: B166545 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,2-
trichloropropane, a significant chlorinated hydrocarbon. The information presented herein is

intended for researchers, scientists, and professionals in drug development and chemical

analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. This document includes tabulated spectral data,

detailed experimental protocols for data acquisition, and a logical workflow for the

spectroscopic analysis of this compound.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 1,1,2-trichloropropane,

presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

1,1,2-trichloropropane (C₃H₅Cl₃), both ¹H and ¹³C NMR provide critical information about its

carbon-hydrogen framework.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of 1,1,2-trichloropropane is characterized by three distinct signals,

corresponding to the three chemically non-equivalent protons in the molecule.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-1 (CH₃) ~1.69 Doublet ~6.6

H-2 (CHCl) ~4.32 Multiplet
J(H-2, H-1) = ~6.6,

J(H-2, H-3) = ~3.8

H-3 (CHCl₂) ~5.83 Doublet ~3.8

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and

the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy Data

Experimental ¹³C NMR data for 1,1,2-trichloropropane is not readily available in public

spectral databases. Therefore, the following data is based on predicted chemical shifts, which

are calculated based on the effects of the chlorine substituents on the carbon environments.

The presence of electronegative chlorine atoms is expected to deshield the adjacent carbon

atoms, shifting their resonances downfield.

Carbon Assignment Predicted Chemical Shift (δ) ppm

C-1 (CH₃) 20 - 30

C-2 (CHCl) 60 - 70

C-3 (CHCl₂) 80 - 90

Infrared (IR) Spectroscopy
The IR spectrum of 1,1,2-trichloropropane reveals characteristic absorption bands

corresponding to the vibrational modes of its functional groups. The data presented here is

based on the spectrum available in the NIST Chemistry WebBook.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

2950 - 3050 C-H stretch (alkane) Medium-Strong

1450 - 1470 C-H bend (scissoring) Medium

1380 - 1400 C-H bend (rocking) Medium

650 - 800 C-Cl stretch Strong

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1,1,2-trichloropropane results in a

characteristic fragmentation pattern that can be used for its identification. The molecular ion

peak is often weak or absent due to the lability of the C-Cl bonds.

m/z Relative Intensity (%) Assignment

146 < 1 [C₃H₅Cl₃]⁺ (Molecular Ion)

111 31.1 [C₃H₅Cl₂]⁺

97 100 [C₃H₄Cl]⁺

75 14.5 [C₂H₂Cl]⁺

63 32.6 [C₂H₃Cl]⁺

62 31.1 [C₂H₂Cl]⁺

39 17.3 [C₃H₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Approximately 10-20 mg of 1,1,2-trichloropropane is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00

ppm).

¹H NMR Acquisition:

Instrument: 300 MHz (or higher) NMR Spectrometer

Pulse Program: Standard single-pulse (zg30)

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Instrument: 75 MHz (or higher) NMR Spectrometer

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: -10 to 220 ppm

Temperature: 298 K
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Infrared (IR) Spectroscopy
Sample Preparation:

A drop of neat 1,1,2-trichloropropane is placed on the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

Mode: Transmission

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty salt plates is recorded prior to

sample analysis.

Mass Spectrometry (MS)
Sample Introduction:

A dilute solution of 1,1,2-trichloropropane in a volatile solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer via direct injection or through a gas

chromatograph (GC-MS).

Data Acquisition:

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization

(EI) source.
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Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Mass Range: m/z 35 - 200

Scan Speed: 1 scan/s

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

1,1,2-trichloropropane.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

1,1,2-Trichloropropane (Liquid)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry (EI)

Chemical Shifts
Coupling Constants

Carbon Environments

Functional Group
Identification (C-H, C-Cl)

Molecular Weight
Fragmentation Pattern

Confirmation of
1,1,2-Trichloropropane Structure

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b166545?utm_src=pdf-body
https://www.benchchem.com/product/b166545?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A logical workflow for the spectroscopic analysis of 1,1,2-trichloropropane.

To cite this document: BenchChem. [Spectroscopic Profile of 1,1,2-Trichloropropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166545#1-1-2-trichloropropane-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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